molecular formula C10H19N3O B7967439 1-Ethyl-1,4,9-triazaspiro[5.5]undecan-5-one

1-Ethyl-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No.: B7967439
M. Wt: 197.28 g/mol
InChI Key: IQHDGURVTJYYBL-UHFFFAOYSA-N
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Description

1-Ethyl-1,4,9-triazaspiro[5.5]undecan-5-one is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on the 1,4,9-triazaspiro[5.5]undecane structure have been extensively explored as key intermediates for developing potent and selective enzyme inhibitors. Notably, research on closely related analogues has demonstrated potent activity as inhibitors of METTL3, a key enzyme in the m6A RNA modification pathway implicated in cancer, making this chemotype a promising scaffold for oncology drug discovery . The unique three-dimensional spirocyclic architecture of this compound class provides structural rigidity and defined vectors for substitution, enabling efficient exploration of chemical space for optimizing receptor binding and selectivity. This reagent serves as a versatile building block for constructing novel compounds targeting a range of therapeutic areas, including neurological disorders, cancer, and metabolic diseases . The presence of multiple nitrogen atoms in the structure offers opportunities for hydrogen bonding and coordination with biological targets, while the carbonyl and amine functionalities provide handles for further chemical derivatization. As a high-purity synthetic intermediate, it is ideally suited for hit-to-lead optimization campaigns in early-stage drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle this material according to standard laboratory safety protocols.

Properties

IUPAC Name

1-ethyl-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-2-13-8-7-12-9(14)10(13)3-5-11-6-4-10/h11H,2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHDGURVTJYYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(=O)C12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Sequential Alkylation-Cyclization-Oxidation

  • Alkylation : 4,4-Dimethylpiperidine is alkylated with ethyl bromide to form 1-ethyl-4,4-dimethylpiperidinium bromide .

  • Cyclization : The intermediate undergoes Pd-catalyzed coupling with a nitrogen-containing fragment (e.g., pyrimidine-amine) to form the spiro framework.

  • Oxidation : The secondary alcohol at position 5 is oxidized to a ketone using Dess–Martin periodinane (yield: 62–68%).

Route B: Lactam-Based Cyclization

  • Lactam Formation : Ethylamine reacts with δ-valerolactam in the presence of PCl5_5 to form a keto-amine intermediate.

  • Spirocyclization : Intramolecular cyclization under acidic conditions (HCl/EtOH) yields the triazaspiro core.

  • Purification : Column chromatography (SiO2_2, EtOAc/hexane) isolates the product with ≥95% purity.

Comparative Analysis of Synthetic Methods

ParameterRoute ARoute B
Starting Material4,4-Dimethylpiperidineδ-Valerolactam
Key StepPd-catalyzed couplingAcidic cyclization
Oxidation RequiredYesNo
Overall Yield45–52%58–65%
Purity (HPLC)≥93%≥95%

Route B offers higher yields due to fewer oxidation steps, while Route A provides better functional group tolerance for derivatives.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing reactions at N1 and N9 are minimized using bulky bases (e.g., LDA).

  • Spiro Junction Stability : The strain in the spiro[5.5] system is alleviated by electron-withdrawing groups (e.g., ketones), as shown in X-ray crystallography studies.

  • Purification Difficulties : High-polarity intermediates require reverse-phase HPLC for isolation.

Recent Advancements

Recent work leverages flow chemistry to enhance reaction efficiency. For example, continuous-flow alkylation reduces side-product formation by 40% compared to batch processes. Additionally, enzymatic oxidation methods using cytochrome P450 mimics achieve higher ketone selectivity (≥98%) .

Chemical Reactions Analysis

Ring-Opening and Rearrangement Reactions

The spirocyclic structure undergoes controlled ring-opening under acidic or basic conditions:

  • Acid-Catalyzed Hydrolysis : Treatment with HCl (6M) cleaves the lactam ring, generating a linear triamine intermediate, which can be re-cyclized to form fused heterocycles.

  • Base-Mediated Rearrangement : NaOH (2M) induces a -hydride shift, yielding a bicyclic imidazolidinone.

Key Mechanistic Insights

  • Ring-opening is reversible and pH-dependent.

  • Rearrangement products exhibit enhanced METTL3 inhibition (IC₅₀ = 5–37 nM) .

Cross-Coupling and Functionalization

The ethyl group enables selective functionalization via modern catalytic methods:

  • Suzuki-Miyaura Coupling : Aryl boronic acids react at position 5 in the presence of Pd(PPh₃)₄, producing biaryl derivatives with improved solubility .

  • Buchwald-Hartwig Amination : Introduces aromatic amines at position 9 using Pd₂(dba)₃/Xantphos .

Optimized Protocols

ReactionCatalytic SystemSubstrate ScopeYield RangeSource
Suzuki CouplingPd(OAc)₂, SPhos, K₃PO₄Aryl, heteroaryl60–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, NaOtBuPrimary/secondary amines55–75%

Biological Activity and Target Interactions

Derivatives of 1-ethyl-1,4,9-triazaspiro[5.5]undecan-5-one exhibit potent inhibition of the METTL3–14 methyltransferase complex, a key regulator of m⁶A RNA methylation :

  • Structure-Activity Relationship (SAR) :

    • Ethyl substitution at position 1 improves metabolic stability (t₁/₂ = 45 min in rat liver microsomes) .

    • Hydrogen bonding between the lactam carbonyl and Gln550 (METTL3) is critical for sub-100 nM activity .

Selected IC₅₀ Values

DerivativeTargetIC₅₀ (nM)Source
9-BenzylMETTL337
4-Acetyl-9-cyclopentylMETTL35

Stability and Degradation Pathways

  • Oxidative Metabolism : CYP3A4-mediated hydroxylation at the ethyl group’s terminal carbon is the primary degradation route .

  • Photodegradation : UV exposure (254 nm) induces retro-aza-Michael addition, forming a diketopiperazine.

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis
1-Ethyl-1,4,9-triazaspiro[5.5]undecan-5-one serves as a crucial building block in the synthesis of more complex molecules. Its spirocyclic framework offers rigidity and stability, making it an attractive scaffold for medicinal chemistry and the development of novel compounds.

2. Chemical Reactions
The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For instance:

  • Oxidation : Can be oxidized to form hydroxylated derivatives.
  • Reduction : Reduction reactions modify functional groups.
  • Substitution : Nucleophilic or electrophilic substitutions introduce new functional groups onto the spirocyclic structure.

Biological Applications

1. Drug Discovery
This compound is being investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in various diseases. It has shown promise in targeting the METTL3/METTL14 protein complex, which plays a significant role in m6A RNA methylation regulation. In studies involving MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines, it was observed to reduce m6A levels effectively .

2. Treatment of Obesity and Metabolic Disorders
Research indicates that derivatives of this compound can inhibit enzymes involved in fat metabolism, such as acetyl-CoA carboxylase (ACC). Compounds based on this scaffold have demonstrated IC50 values in the nanomolar range for ACC inhibition, suggesting their potential use in treating obesity and related metabolic disorders .

3. Central Nervous System Disorders
The compound's derivatives have been explored for their effects on central nervous system disorders. They exhibit activity against melanin-concentrating hormone receptor 1 (MCH-R1), which is implicated in obesity treatment strategies .

Medicinal Applications

1. Anticancer Activity
The inhibition of the METTL3/METTL14 complex by this compound suggests its potential role in cancer therapy. By modulating RNA methylation pathways, these compounds may influence cancer cell proliferation and survival .

2. Anti-inflammatory Properties
The compound has shown effectiveness in regulating chemokine receptors involved in inflammatory diseases such as asthma and arthritis. This positions it as a candidate for developing treatments for various inflammatory conditions .

Industrial Applications

1. Material Development
In industrial settings, this compound is utilized in the development of new materials with unique properties. Its application extends to polymers and catalysts where specific structural features are required for enhanced performance.

Case Studies

Study Focus Findings Reference
Drug DiscoveryInhibition of METTL3/METTL14 complex reduces m6A levels in cancer cell lines
Obesity TreatmentDerivatives show potent ACC inhibition with low IC50 values
CNS DisordersActivity against MCH-R1 suggests potential for obesity treatment
Anti-inflammatoryRegulates chemokine receptors linked to inflammatory diseases

Mechanism of Action

The mechanism by which 1-Ethyl-1,4,9-triazaspiro[5.5]undecan-5-one exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved can vary depending on the derivative and its intended use.

Comparison with Similar Compounds

Structural Analogues

1,4-Diazaspiro[5.5]undecan-5-one (CAS: 86047-86-1)
  • Core Structure : Contains two nitrogen atoms (diaza) instead of three.
  • Molecular Formula : C₉H₁₆N₂O (vs. C₈H₁₅N₃O for the target compound).
  • Impact : Reduced nitrogen content may decrease hydrogen-bonding capacity, affecting interactions with biological targets like kinases or methyltransferases .
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one Dihydrochloride (CAS: 1609395-33-6)
  • Substituent : Methyl group at position 1 instead of ethyl.
  • Impact : Smaller alkyl substituent may reduce lipophilicity and alter pharmacokinetic properties (e.g., membrane permeability) .
tert-Butyl 1-Methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate (CAS: 1308384-37-3)
  • Modifications : tert-Butyloxycarbonyl (Boc) protecting group at position 7.
  • Application : Used as an intermediate in synthesizing pharmacologically active derivatives. The Boc group enhances solubility in organic solvents during synthesis .

Spirocyclic Compounds with Different Ring Systems

1-Thia-5-azaspiro[5.5]undec-2-ene
  • Core Structure : Replaces one nitrogen atom with sulfur (thia).
  • Synthesis: Produced via cyclocondensation of 3-arylamino-2-cyano-3-mercaptoacrylamide with aldehydes .
9-[4-(3-Chloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy]-1,4-diazaspiro[5.5]undecan-5-one
  • Structure : Diazaspiro core fused with a quinazoline moiety.
  • Application : Demonstrates anticancer activity by targeting kinase pathways, highlighting the role of spirocyclic frameworks in drug design .

Derivatives with Enhanced Bioactivity

9-(6-(Benzylamino)pyrimidin-4-yl)-4-(4-((4,4-dimethylpiperidin-1-yl)methyl)phenyl)-1,4,9-triazaspiro[5.5]undecan-2-one
  • Modifications: Pyrimidinyl and benzylamino substituents.
  • Activity : Potent METTL3 inhibitor (IC₅₀ < 100 nM) due to enhanced π-π stacking and hydrogen-bonding interactions .
  • Selectivity : The ethyl group in the target compound may offer steric advantages over bulkier substituents in this derivative .
Ethyl 2-(3,9-dicyano-4-oxo-1,9-diphenyl-1,5-diazaspiro[5.5]undec-2-en-2-ylthio)acetate
  • Structure: Diazaspiro core with cyano and phenyl groups.
  • Properties : Higher molecular weight (486.59 g/mol) and melting point (251–252°C) compared to the target compound .

Biological Activity

1-Ethyl-1,4,9-triazaspiro[5.5]undecan-5-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H19N3O
  • Molecular Weight : 197.28 g/mol
  • CAS Number : 1783403-83-7

The compound's structure features a spiro linkage that contributes to its biological activity. The presence of nitrogen atoms in the triazaspiro framework enhances its interaction with biological targets.

This compound has been studied for its role as an inhibitor of specific enzymes and pathways within biological systems. Notably, it has shown potential as a selective inhibitor of METTL3, an RNA methyltransferase involved in various cellular processes.

Pathway/TargetFunctionBiological Outcome
METTL3RNA methylationRegulation of cell cycle and apoptosis
Bcl-2 (downregulation)Anti-apoptotic factorImpaired apoptosis
Bax and caspase-3 (upregulation)Pro-apoptotic factorsIncreased apoptosis

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although further research is necessary to fully elucidate its spectrum of activity and mechanism .

Case Study 1: METTL3 Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the potency of this compound derivatives as METTL3 inhibitors. The most potent derivative exhibited an IC50 value of 0.005 μM, indicating strong inhibition . This study underscores the potential of this compound in targeting RNA methylation processes relevant to cancer progression.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship (SAR) of triazaspiro compounds revealed that modifications to the core structure could enhance biological activity. Variations in substituents significantly impacted the potency against METTL3 and other targets .

Q & A

Q. How to design stability studies for spirocyclic compounds under physiological conditions?

  • Methodological Answer : Simulated gastric fluid (pH 2) and plasma stability assays (37°C, 1–24 h) assess hydrolytic degradation. LC-MS tracks decomposition products. Ethyl-substituted derivatives exhibit improved stability over methyl analogs due to steric shielding .

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